![molecular formula C13H19BrClNO B1374576 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-49-4](/img/structure/B1374576.png)
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
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Description
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride, or 3-BEPC, is an organic compound that is widely used in laboratory experiments and scientific research. It is a derivative of piperidine, and its synthesis involves the reaction of 3-bromophenol and ethylpiperidine. 3-BEPC is an important reagent for the synthesis of heterocyclic compounds, and has a wide range of applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
1. Chemical and Pharmaceutical Properties
Paroxetine hydrochloride, a derivative related to 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride, is documented for its selective serotonin reuptake inhibitor properties. The review includes details on physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis of pharmaceutical and biological samples (Germann, Ma, Han, & Tikhomirova, 2013).
2. Synthesis and Characterization
A study on multidrug-resistant tuberculosis highlighted the synthesis and characterization of related substances, including derivatives of piperidine, using techniques like NMR, FT-IR, and HRMS (Jayachandra et al., 2018). Another research focused on enantiomeric resolution and simulation studies of enantiomers of a piperidine derivative, revealing insights into chiral recognition mechanisms (Ali et al., 2016).
3. Copolymerization in Material Science
In material science, studies on novel trisubstituted ethylenes, including oxy ring-substituted phenylcyanoacrylates with piperidine catalysis, are documented. These were synthesized and copolymerized with styrene, contributing to advancements in polymer chemistry (Zeidan A. et al., 2021).
4. Antimicrobial Activity
The synthesis and antimicrobial activities of various piperidine derivatives have been explored. For example, one study synthesized a piperidine derivative and screened it for microbial activities, highlighting its potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
5. Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed their potential as potent inhibitors of acetylcholinesterase, indicating their relevance in medical chemistry, particularly in the development of antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
3-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11;/h1,4-5,9,11,15H,2-3,6-8,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWWSOPSGBGYSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219976-49-4 |
Source
|
Record name | Piperidine, 3-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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